N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
Description
N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a benzothiazole-derived compound featuring a nitrobenzamide substituent. The nitro group at the 3-position of the benzamide moiety introduces electron-withdrawing effects, which may enhance electrophilic reactivity or influence biological activity.
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-17-12-7-2-3-8-13(12)22-15(17)16-14(19)10-5-4-6-11(9-10)18(20)21/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJHDCOASSDOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829208 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves the reaction of 3-methyl-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the benzothiazole ring.
Reduction: Amines are the primary products formed from the reduction of the nitro group.
Substitution: Substituted benzothiazole derivatives are formed depending on the reagents used.
Scientific Research Applications
N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can also participate in various biochemical pathways, leading to the modulation of biological activities.
Comparison with Similar Compounds
Structural Features
The target compound shares a benzothiazol-2-ylidene backbone with several analogs, differing primarily in substituents (Table 1).
Table 1: Structural Comparison of Benzothiazolylidene-Benzamide Derivatives
Key Observations :
Examples :
- Target Compound: Likely synthesized via condensation of 3-nitrobenzoyl chloride with 3-methyl-2-aminobenzothiazole, analogous to methods in , where 3-methylbenzoyl chloride reacts with amino alcohols.
- (Z)-4-Methyl-benzamide Analog : Synthesized via single-crystal X-ray-confirmed condensation, emphasizing the role of Z-configuration in stabilizing the imine bond .
- Thiourea Derivatives: Prepared using benzoyl isothiocyanates and 2-aminobenzothiazoles, highlighting the versatility of isothiocyanate chemistry .
Reactivity Differences :
Spectroscopic Characterization
Critical spectroscopic data are compared in Table 2.
Table 2: Spectroscopic Data for Selected Compounds
Key Insights :
Crystallographic and Computational Insights
- Crystal Packing : The (Z)-4-methyl-benzamide analog shows planar geometry stabilized by intramolecular hydrogen bonds (N–H⋯O), with bond lengths (C=O: 1.21 Å) and angles consistent with similar imines .
- Software Tools : Structures were validated using SHELX and WinGX , ensuring geometric accuracy (e.g., mean σ(C–C) = 0.002 Å in ).
Biological Activity
N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a complex organic compound notable for its structural features, including a benzothiazole ring and a nitrobenzamide moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: CHNOS
Molecular Weight: 270.29 g/mol
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with various receptors, potentially altering signaling pathways.
- Induction of Apoptosis: Studies suggest that it may induce programmed cell death in certain cancer cell lines.
Biological Activity and Case Studies
Several studies have explored the biological activity of this compound:
-
Anticancer Activity:
- A study demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF7). The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating a promising therapeutic potential .
-
Antimicrobial Properties:
- Research has shown that the compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be comparable to those of conventional antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | HeLa | Cytotoxicity (IC50 < 10 µM) | |
| Anticancer | MCF7 | Cytotoxicity (IC50 < 15 µM) | |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL |
Research Findings
Recent findings indicate that the compound's efficacy may be linked to its ability to modulate oxidative stress in cells. In vitro studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells .
Additionally, the compound has been evaluated for its potential neuroprotective effects. Preliminary studies suggest it may protect neuronal cells from oxidative damage induced by neurotoxic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
